molecular formula C23H28N2O5 B12143495 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12143495
M. Wt: 412.5 g/mol
InChI Key: XREPAUXCJSHLPN-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a dimethylaminoethyl group, and various functional groups such as hydroxy, furan, and propoxyphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a ligand for studying protein interactions.

    Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H28N2O5/c1-5-13-29-17-8-6-7-16(14-17)20-19(21(26)18-10-9-15(2)30-18)22(27)23(28)25(20)12-11-24(3)4/h6-10,14,20,27H,5,11-13H2,1-4H3

InChI Key

XREPAUXCJSHLPN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=C(O3)C

Origin of Product

United States

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